REACTION_CXSMILES
|
C([CH:15]([CH2:21][N+:22]([CH3:25])([CH3:24])[CH3:23])[O:16][P:17]([OH:20])([OH:19])=[O:18])CCCCCCCCCCCCC.C(C(C[N+](C)(C)C)OP(O)(O)=O)(=O)CCCCCCCCCCCCCCCCCCCCC.C(O)CCCCCCCCCCCCC.C(O)(=O)CCCCCCCCCCCCCCCCCCCCC.C(O)CCCCCCCCCCCCCCC.C([CH:132]([CH2:138][N+:139]([CH3:142])([CH3:141])[CH3:140])[O:133][P:134]([OH:137])([OH:136])=[S:135])CCCCCCCCCCCCCCC.P(Cl)(Cl)(Cl)=S>>[P:17]([O:16][CH2:15][CH2:21][N+:22]([CH3:25])([CH3:24])[CH3:23])([OH:19])([OH:20])=[O:18].[P:134]([O:133][CH2:132][CH2:138][N+:139]([CH3:142])([CH3:141])[CH3:140])([OH:136])([OH:137])=[S:135]
|
Name
|
Tetradecyl phosphocholine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCC)C(OP(=O)(O)O)C[N+](C)(C)C
|
Name
|
docosanoyl phosphocholine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCCCCCC)(=O)C(OP(=O)(O)O)C[N+](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCC)O
|
Name
|
hexadecyl thiophosphocholine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCC)C(OP(=S)(O)O)C[N+](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=S)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(O)(O)OCC[N+](C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
P(=S)(O)(O)OCC[N+](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |